molecular formula C3H5N3O B2905378 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 4114-20-9

1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2905378
CAS No.: 4114-20-9
M. Wt: 99.093
InChI Key: ILQNVRGOXXBGCI-UHFFFAOYSA-N
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Description

1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic organic compound belonging to the class of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. They are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized through several methods, including the cyclization of hydrazine derivatives with β-keto esters or β-diketones. The reaction typically involves heating the reactants in the presence of a catalyst, such as acetic acid, to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.

Scientific Research Applications

1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits antifungal, antimicrobial, and antiviral properties, making it useful in the development of new pharmaceuticals.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and diabetes.

  • Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism by which 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves the interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

  • 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

  • 4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-one

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Properties

IUPAC Name

2-methyl-4H-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-6-3(7)4-2-5-6/h2H,1H3,(H,4,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQNVRGOXXBGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4114-20-9
Record name 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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